KY02111
Overview
Description
KY02111 is a small molecule inhibitor of the canonical WNT signaling pathway, specifically targeting β-catenin. It is known for its ability to promote the differentiation of human pluripotent stem cells into cardiomyocytes.
Mechanism of Action
Target of Action
KY02111 primarily targets the canonical WNT signaling pathway . This pathway plays a crucial role in regulating cell proliferation, differentiation, and migration . Although the direct target of this compound within this pathway remains unknown, it is suggested that it inhibits WNT signaling .
Mode of Action
This compound interacts with its targets by inhibiting the canonical WNT signaling . This inhibition is distinct from other WNT inhibitors and promotes the differentiation of pluripotent stem cells (PSCs) to cardiomyocytes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT signaling pathway . By inhibiting this pathway, this compound promotes the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes .
Pharmacokinetics
It is soluble in dmso , which may influence its bioavailability and delivery in a research setting.
Result of Action
The inhibition of the WNT signaling pathway by this compound results in the promotion of cardiomyocyte differentiation . It has been shown to increase the proportion of cardiomyocytes in various stem cell lines, including human and mouse PSCs .
Action Environment
The action of this compound can be influenced by the environment in which it is used. For instance, it has been shown to produce robust cardiac differentiation of hPSCs in a xeno-free, defined medium, devoid of serum and any kind of recombinant cytokines and hormones . This suggests that the efficacy and stability of this compound can be influenced by the specific conditions of the culture medium.
Biochemical Analysis
Biochemical Properties
KY02111 interacts with the Wnt signaling pathway, a critical biochemical reaction pathway involved in cellular processes such as cell growth, differentiation, and stem cell renewal . By inhibiting the Wnt pathway, this compound can influence the activity of various enzymes and proteins associated with this pathway .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by promoting the differentiation of pluripotent stem cells into cardiomyocytes . This involves impacting cell signaling pathways, specifically the Wnt pathway, and influencing gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of the Wnt signaling pathway . It exerts its effects at the molecular level by binding to components of the Wnt pathway, inhibiting its activation, and thereby influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been noted for its stability and long-term effects on cellular function, particularly in the differentiation of pluripotent stem cells into cardiomyocytes .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway, a critical metabolic pathway in cells . It interacts with various enzymes and cofactors within this pathway, and its inhibitory action can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the search results. Given its role in the Wnt signaling pathway, it is likely that it interacts with various transporters or binding proteins within the cell .
Subcellular Localization
As a Wnt pathway inhibitor, it is likely to be found in locations within the cell where the Wnt signaling pathway components are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KY02111 involves several steps, starting with the preparation of the core benzothiazole structure. The key steps include:
Formation of Benzothiazole Core: The synthesis begins with the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then cyclized to form the benzothiazole core.
Functionalization: The benzothiazole core is further functionalized by introducing various substituents to achieve the desired chemical structure of this compound. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
KY02111 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
KY02111 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the WNT signaling pathway and its role in various biological processes.
Biology: Employed in the differentiation of human pluripotent stem cells into cardiomyocytes, aiding in the study of cardiac development and regeneration.
Medicine: Potential applications in regenerative medicine, particularly in the development of therapies for heart diseases.
Industry: Utilized in the production of cardiomyocytes for drug screening and toxicity testing
Comparison with Similar Compounds
KY02111 is unique in its ability to promote cardiomyocyte differentiation through a mechanism distinct from other WNT inhibitors. Similar compounds include:
BIO: A GSK-3β inhibitor that also promotes cardiomyocyte differentiation but through a different mechanism.
CHIR99021: Another GSK-3β inhibitor with similar applications but different molecular targets.
XAV939: A tankyrase inhibitor that stabilizes AXIN, leading to the inhibition of WNT signaling
This compound stands out due to its specific targeting of β-catenin and its distinct mechanism of action, making it a valuable tool in regenerative medicine and cardiac research .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-14-7-3-11(9-15(14)24-2)4-8-17(22)21-18-20-13-6-5-12(19)10-16(13)25-18/h3,5-7,9-10H,4,8H2,1-2H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFKEVQQSKQXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429194 | |
Record name | KY02111 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118807-13-8 | |
Record name | KY-02111 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118807138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KY02111 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KY-02111 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AXH36YF6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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